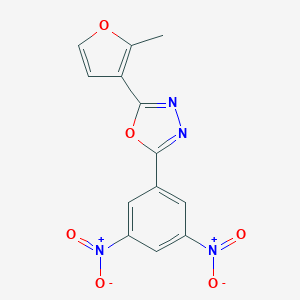
2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and furan groups in the molecule suggests it may exhibit unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-dinitrobenzoic acid hydrazide with 2-methylfuran-3-carboxylic acid under dehydrating conditions, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of nitro groups suggests it could exhibit antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological activities. The oxadiazole ring is a known pharmacophore, and modifications to the molecule could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dinitrophenyl)-1,3,4-oxadiazole: Lacks the furan ring, which may affect its chemical properties and applications.
5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole: Lacks the nitro groups, which may reduce its reactivity and potential biological activity.
2-(3,5-Dinitrophenyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of a furan ring, which could influence its electronic properties and stability.
Uniqueness
The combination of a 3,5-dinitrophenyl group and a 2-methylfuran-3-yl group in the same molecule makes 2-{3,5-bisnitrophenyl}-5-(2-methyl-3-furyl)-1,3,4-oxadiazole unique
Propiedades
Fórmula molecular |
C13H8N4O6 |
|---|---|
Peso molecular |
316.23 g/mol |
Nombre IUPAC |
2-(3,5-dinitrophenyl)-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8N4O6/c1-7-11(2-3-22-7)13-15-14-12(23-13)8-4-9(16(18)19)6-10(5-8)17(20)21/h2-6H,1H3 |
Clave InChI |
DBQYQLSCEONNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















